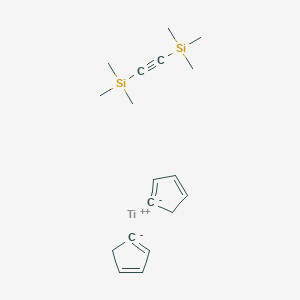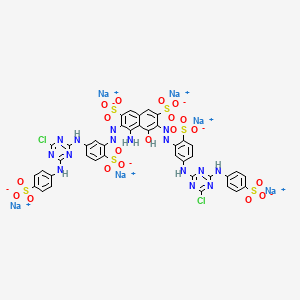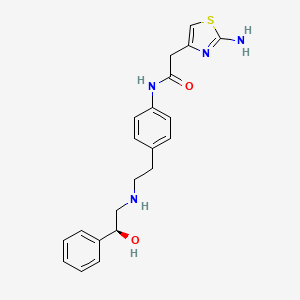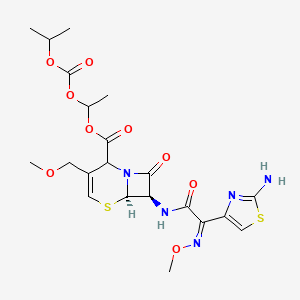
2-Cefpodoxime Proxetil
Overview
Description
2-Cefpodoxime Proxetil: is an orally administered broad-spectrum third-generation cephalosporin antibiotic. It is a prodrug that is de-esterified in vivo to cefpodoxime, which has potent antibacterial activity. This compound is well tolerated and demonstrates good therapeutic potential in patients with various common bacterial infections .
Mechanism of Action
Target of Action
Cefpodoxime Proxetil, also known as 2-Cefpodoxime Proxetil or “972JNT8YPC”, is a third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) present in the bacterial cell wall . These proteins play a crucial role in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Mode of Action
Cefpodoxime Proxetil is a prodrug, which means it is inactive in its original form and is converted into its active form, Cefpodoxime, in the body . The active metabolite of Cefpodoxime binds preferentially to penicillin-binding protein 3 (PBP3), inhibiting the production of peptidoglycan . This inhibition disrupts the synthesis of the bacterial cell wall, leading to bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by Cefpodoxime Proxetil is the synthesis of the bacterial cell wall. By binding to PBP3, Cefpodoxime inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption in the cell wall synthesis pathway leads to the weakening of the bacterial cell wall, causing cell lysis and death .
Pharmacokinetics
Cefpodoxime Proxetil is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, Cefpodoxime . Approximately 50% of the administered Cefpodoxime dose is absorbed systemically . The drug has an elimination half-life of 2-3 hours in adults, which is prolonged in renal failure . The bioavailability of Cefpodoxime is significantly increased when taken with food .
Result of Action
The result of Cefpodoxime Proxetil’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, the structural integrity of the bacteria is compromised, leading to cell lysis and death . This makes Cefpodoxime Proxetil effective against a wide range of Gram-positive and Gram-negative bacteria .
Action Environment
The action of Cefpodoxime Proxetil can be influenced by various environmental factors. For instance, the bioavailability of Cefpodoxime is significantly increased when taken with food . Furthermore, the stability of Cefpodoxime Proxetil can be affected by temperature. Studies have shown that the potencies of Cefpodoxime Proxetil samples stored at 25 °C were within the specified standard range within the evaluating period of 90 days, while the potencies of those samples under refrigerated condition were within the specified standard range within the evaluating period of 14 days . Therefore, both reconstituted and un-reconstituted suspensions should be stored at refrigerated and temperature less than 25 °C .
Biochemical Analysis
Biochemical Properties
2-Cefpodoxime Proxetil interacts with various enzymes and proteins in biochemical reactions. It is absorbed and de-esterified by the intestinal mucosa to release the third-generation cephalosporin, cefpodoxime . Cefpodoxime is stable towards the most commonly found plasmid-mediated β-lactamases . It has a broad spectrum of antibacterial activity encompassing both Gram-negative and Gram-positive bacteria .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is effective at treating bacterial infections caused by Staphylococcus, Streptococcus, E. coli, and Pasteurella . It prevents the synthesis of bacterial cell walls, just like other cephalosporins . Its covalent attachment to penicillin-binding proteins (PBPs), which are necessary for the synthesis of bacterial cell walls, is the primary cause of this interference .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to its active metabolite, cefpodoxime, which inhibits cell wall synthesis. The active metabolite of cefpodoxime binds preferentially to penicillin binding protein 3, which inhibits production of peptidoglycan, the primary constituent of bacterial cell walls .
Temporal Effects in Laboratory Settings
Over the recommended dosing range (100 to 400 mg), approximately 29 to 33% of the administered cefpodoxime dose was excreted unchanged in the urine in 12 hours . There is minimal metabolism of cefpodoxime in vivo . Drug not absorbed is degraded in the gastrointestinal tract and excreted in the faeces .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In a study conducted on Beagle dogs, a whole reference or test tablet containing the equivalent of 100 mg of cefpodoxime was administered orally to each dog . The test formulation was bioequivalent to the reference one because the 90% CI ranges of C max and AUC INF_obs were all between 80 and 125% .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a prodrug ester created expressly to be stable in the stomach, and intestinal brush border enzymes would convert it to the active cefpodoxime .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, cefpodoxime . Cefpodoxime is extensively distributed throughout tissues and fluids of the respiratory tract .
Subcellular Localization
Given its role as an antibiotic, it can be inferred that it primarily acts in the periplasmic space where it interferes with cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Cefpodoxime Proxetil involves the esterification of cefpodoxime acid. Typically, cefpodoxime acid is dissolved in solvents like N,N-dimethyl acetamide, N,N-dimethyl formamide, or dimethyl sulphoxide, with N,N-dimethyl acetamide being preferred. The reaction conditions involve maintaining a specific temperature and using appropriate catalysts to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound often employs the extrusion-spheronization technique. This method involves the preparation of sustained-release pellets using release retardants like HPMCK100M, Eudragit RSPO, and KollidonSR. Immediate-release pellets are designed using varying concentrations of super disintegrating agents .
Chemical Reactions Analysis
Types of Reactions: 2-Cefpodoxime Proxetil undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy as a pharmaceutical compound .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is often employed for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions under controlled conditions.
Major Products Formed: The primary product formed from these reactions is cefpodoxime, the active metabolite of this compound. Other degradation products may form under stress conditions, but these are typically well-resolved from the standard drug peaks .
Scientific Research Applications
2-Cefpodoxime Proxetil has a wide range of scientific research applications:
Chemistry: It is used in the development of stability-indicating methods and analytical techniques.
Biology: The compound is studied for its antibacterial properties and interactions with various bacterial strains.
Comparison with Similar Compounds
Cefpodoxime: The active metabolite of 2-Cefpodoxime Proxetil.
Ciprofloxacin: A quinolone antibiotic used for similar infections.
Cephalexin: A first-generation cephalosporin with a different spectrum of activity.
Uniqueness: this compound is unique due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, high stability in the presence of beta-lactamases, and its availability in oral form. These characteristics make it a versatile and effective antibiotic for various bacterial infections .
Properties
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h7-10,14-15,18H,6H2,1-5H3,(H2,22,23)(H,24,27)/b25-13-/t10?,14-,15?,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGUTKULXVYHIJ-FJWTYUKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1C(=CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1C(=CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339528-86-8 | |
| Record name | delta-2-Cefpodoxime proxetil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339528868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DELTA-2-CEFPODOXIME PROXETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/972JNT8YPC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


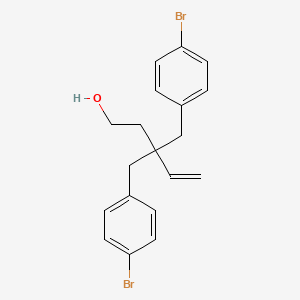
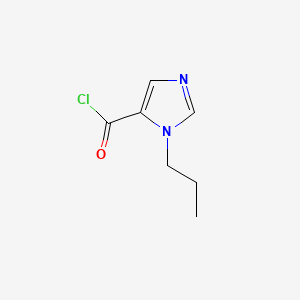
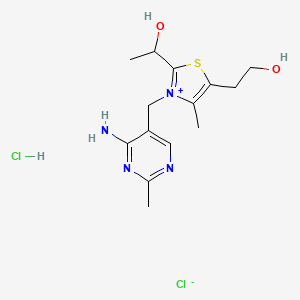
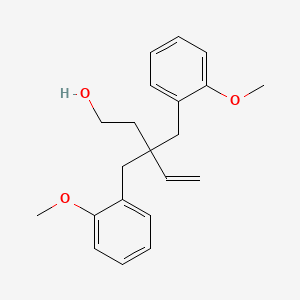
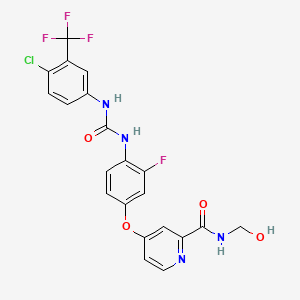


![6-Methyl-2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B570125.png)
![2-[[4-[Ethyl-[2-[[4-fluoro-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]amino]phenyl]diazenyl]-5-phenyldiazenylthiophene-3-carbonitrile](/img/structure/B570127.png)
